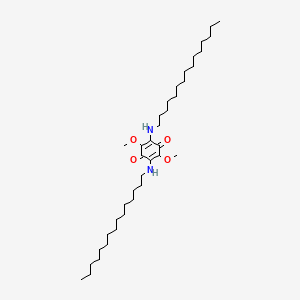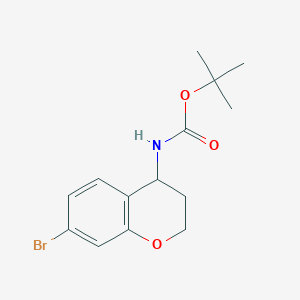
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound that belongs to the class of benzoquinones. This compound is characterized by its two methoxy groups and two pentadecylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core. Benzoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxy-1,4-benzoquinone and pentadecylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include various quinone and hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Industry: It may be used in the development of new materials and chemical products due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) protein . It also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-3,6-bis(octylamino)cyclohexa-2,5-diene-1,4-dione: This compound has shorter alkyl chains (octyl) compared to the pentadecyl chains in the target compound.
2,5-Dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione: This compound has tetradecyl chains, which are slightly shorter than the pentadecyl chains.
Eigenschaften
CAS-Nummer |
28421-15-0 |
|---|---|
Molekularformel |
C38H70N2O4 |
Molekulargewicht |
619.0 g/mol |
IUPAC-Name |
2,5-dimethoxy-3,6-bis(pentadecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C38H70N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33-35(41)38(44-4)34(36(42)37(33)43-3)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-40H,5-32H2,1-4H3 |
InChI-Schlüssel |
LLZRQHNCRMHWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-{[tri(propan-2-yl)silyl]oxy}benzaldehyde](/img/structure/B13993690.png)

![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)




![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B13993738.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)




